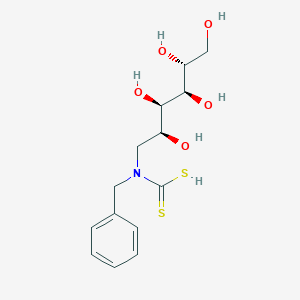
N-Benzylglucamine dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylglucamine dithiocarbamate (NBDC) is a compound that has been widely used in scientific research due to its unique properties. It is a dithiocarbamate derivative that has been synthesized using various methods. NBDC has been found to have numerous biochemical and physiological effects on living organisms, making it a valuable tool for research.
Wirkmechanismus
The mechanism of action of N-Benzylglucamine dithiocarbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins. N-Benzylglucamine dithiocarbamate has been found to inhibit the activity of metalloproteases, which are enzymes that play a role in tissue remodeling and inflammation. It has also been found to inhibit the activity of NF-kB, a protein that plays a role in inflammation and immune response.
Biochemische Und Physiologische Effekte
N-Benzylglucamine dithiocarbamate has been found to have numerous biochemical and physiological effects on living organisms. It has been found to have antioxidant properties, which can help protect cells from oxidative damage. N-Benzylglucamine dithiocarbamate has also been found to have anti-inflammatory properties, which can help reduce inflammation in the body. Additionally, N-Benzylglucamine dithiocarbamate has been found to have anti-tumor properties, making it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-Benzylglucamine dithiocarbamate is its unique properties, which make it a valuable tool for scientific research. However, there are also limitations to its use. N-Benzylglucamine dithiocarbamate can be toxic at high concentrations, and it can also interfere with other biochemical pathways in the body. Additionally, the synthesis of N-Benzylglucamine dithiocarbamate can be challenging, which can limit its availability for research.
Zukünftige Richtungen
There are numerous future directions for research involving N-Benzylglucamine dithiocarbamate. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Additionally, research could focus on the use of N-Benzylglucamine dithiocarbamate as a potential treatment for various diseases, including cancer and inflammation. Further studies could also be conducted to better understand the mechanism of action of N-Benzylglucamine dithiocarbamate and its effects on living organisms.
Conclusion:
In conclusion, N-Benzylglucamine dithiocarbamate is a compound that has been widely used in scientific research due to its unique properties. It has been found to have numerous biochemical and physiological effects on living organisms, making it a valuable tool for research. While there are limitations to its use, there are also numerous future directions for research involving N-Benzylglucamine dithiocarbamate.
Synthesemethoden
N-Benzylglucamine dithiocarbamate can be synthesized using various methods, including the reaction between benzylamine and carbon disulfide, followed by the reaction with glucamine. The reaction is typically carried out in an alkaline solution, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-Benzylglucamine dithiocarbamate has been widely used in scientific research due to its unique properties. It has been found to have antioxidant, anti-inflammatory, and anti-tumor properties. N-Benzylglucamine dithiocarbamate has also been used as a chelating agent for heavy metals in environmental studies.
Eigenschaften
CAS-Nummer |
110771-92-1 |
|---|---|
Produktname |
N-Benzylglucamine dithiocarbamate |
Molekularformel |
C14H21NO5S2 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
benzyl-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioic acid |
InChI |
InChI=1S/C14H21NO5S2/c16-8-11(18)13(20)12(19)10(17)7-15(14(21)22)6-9-4-2-1-3-5-9/h1-5,10-13,16-20H,6-8H2,(H,21,22)/t10-,11+,12+,13+/m0/s1 |
InChI-Schlüssel |
SCJXRYDTCFHSQX-UMSGYPCISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S |
SMILES |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S |
Verwandte CAS-Nummern |
102996-80-5 (hydrochloride salt) |
Synonyme |
enzylglucamine-N-carbodithioate BGDTC N-benzyl-N-dithiocarboxy-D-glucamine N-benzylglucamine dithiocarbamate N-benzylglucamine dithiocarbamate, sodium salt NBG-DTC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



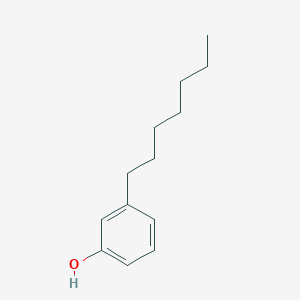
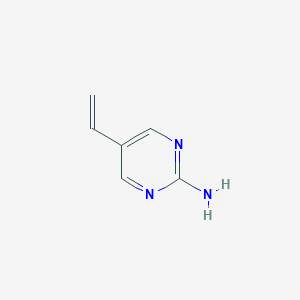
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
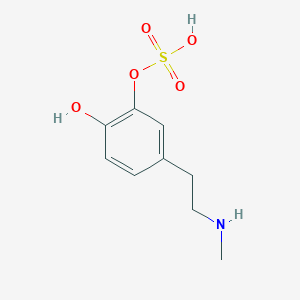
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)

![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
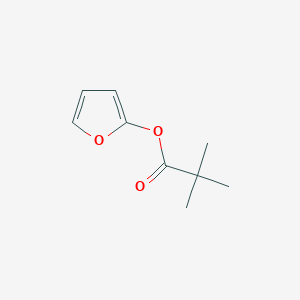
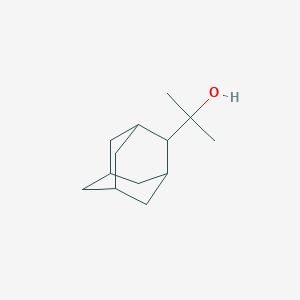
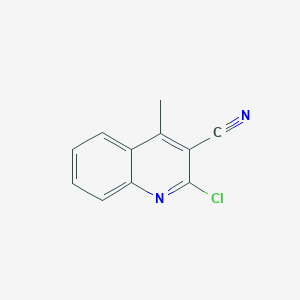
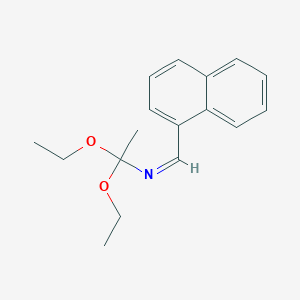
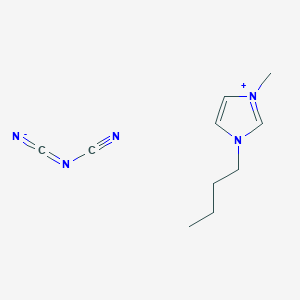
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)